WX8

PIKFYVE inhibition Kinase binding affinity Autophagy

WX8 (Ro 91-4714) offers a unique indole-triazine hydrazone scaffold with sub-nanomolar PIKFYVE affinity (Kd 0.9 nM) and a 378-fold selectivity window over PIP4K2C (Kd 340 nM). Unlike generic PIKFYVE inhibitors, it selectively inhibits lysosomal fission without affecting homotypic fusion, providing a cleaner tool for autophagy-dependent cancer research and lysosomal trafficking studies. Procure for validated, phenotype-specific experiments.

Molecular Formula C22H22N8O
Molecular Weight 414.5 g/mol
Cat. No. B1188452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWX8
Molecular FormulaC22H22N8O
Molecular Weight414.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H22N8O/c1-2-6-17(7-3-1)25-20-26-21(28-22(27-20)30-10-12-31-13-11-30)29-24-15-16-14-23-19-9-5-4-8-18(16)19/h1-9,14-15,23H,10-13H2,(H2,25,26,27,28,29)/b24-15+
InChIKeyNJIKLALXAPYTCW-BUVRLJJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone (CAS 232935-92-1): Procurement-Grade PIKFYVE Inhibitor for Autophagy and Lysosomal Research


1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone (also designated Ro 91-4714 or WX8) is a synthetic indole-triazine hydrazone derivative that functions as an ATP-competitive inhibitor of the phosphoinositide kinase PIKFYVE . The compound is supplied at ≥98% purity (HPLC) for research applications and is characterized by a molecular formula of C22H22N8O with an average mass of 414.473 Da .

Why PIKFYVE Inhibitors Cannot Be Interchanged: Structural and Selectivity Determinants of 1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone


PIKFYVE inhibitors exhibit wide-ranging differences in target affinity, off-target kinase profiles, and functional effects on lysosomal dynamics. While several compounds share the PIKFYVE target, the indole-triazine hydrazone scaffold of this compound confers a unique combination of sub-nanomolar PIKFYVE affinity and a defined PIP4K2C off-target window [1]. Additionally, this compound induces lysosomal fission inhibition without affecting homotypic lysosome fusion—a functional phenotype not uniformly observed across the PIKFYVE inhibitor class [2]. These molecular and phenotypic distinctions preclude generic substitution and mandate compound-specific procurement decisions for autophagy-dependent cancer research or lysosomal trafficking studies.

Quantitative Differentiation Evidence: 1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone vs. PIKFYVE Inhibitor Comparators


PIKFYVE Binding Affinity (Kd): Sub-Nanomolar Potency vs. Clinical-Stage Comparator

The target compound exhibits a PIKFYVE Kd of 0.9 nM, representing sub-nanomolar binding affinity . In direct comparison, apilimod—a PIKFYVE inhibitor advanced to Phase II clinical trials—displays a PIKFYVE IC50 of 5.2 nM [1]. The compound's affinity is approximately 5.8-fold greater than that of apilimod, enabling lower working concentrations in cellular assays and potentially reducing off-target kinase engagement at equivalent PIKFYVE occupancy.

PIKFYVE inhibition Kinase binding affinity Autophagy

PIP4K2C Off-Target Window: Defined Selectivity Profile vs. Broad-Spectrum Inhibitors

The compound demonstrates a PIP4K2C Kd of 340 nM, establishing a 378-fold selectivity window relative to its primary PIKFYVE target (Kd 0.9 nM) . This defined off-target profile contrasts with broader-spectrum lipid kinase inhibitors such as YM201636, which inhibits p110α PI3K with an IC50 of 3 μM—a selectivity window of only ~90-fold relative to its PIKFYVE IC50 of 33 nM . The quantifiable PIP4K2C window enables researchers to anticipate and control for PIP4K2C-mediated effects in experimental design.

Kinase selectivity PIP4K2C Off-target profiling

Differential Cytotoxicity in Autophagy-Addicted Cancer Models: 100-Fold Greater Lethality vs. Lysosomal Inhibitors

In A375 autophagy-addicted melanoma cells, the target compound was 100-fold more lethal than the lysosomal inhibitors hydroxychloroquine (HCQ) and chloroquine (CQ) [1]. Specific IC50 values: target compound = 48 nM (A375), 200 nM (U2OS); HCQ/CQ exhibited minimal cytotoxicity at equivalent concentrations . Furthermore, the compound demonstrated >10 μM IC50 in non-cancer 293T and HFF cells, indicating a cancer-selective cytotoxicity window exceeding 200-fold .

Autophagy-dependent cancer Cytotoxicity Melanoma

Lysosomal Fission Phenotype: Selective Inhibition Without Affecting Homotypic Fusion

Treatment with this compound (0.1–1 μM, U2OS cells) inhibits lysosomal fission without disrupting homotypic lysosome fusion [1]. This phenotypic selectivity is not universally observed among PIKFYVE inhibitors; for example, apilimod and YM201636 induce broader lysosomal morphological changes that may conflate fission and fusion readouts [2]. The compound's precise functional effect enables clean dissection of lysosomal fission from other trafficking events.

Lysosomal dynamics Lysosome fission Phenotypic screening

Pluripotent Stem Cell Elimination: In Vivo Xenograft Efficacy

Intraperitoneal injection of the compound into mice harboring teratocarcinoma xenografts resulted in selective elimination of pluripotent cells, while pretreatment of embryonal carcinoma cells (ECCs) suppressed teratocarcinoma formation [1]. This in vivo functional activity distinguishes the compound from PIKFYVE inhibitors that lack demonstrated efficacy in pluripotent cell eradication models, such as SGC-PIKFYVE-1, which has been optimized for improved potency but lacks published teratocarcinoma data [2].

Pluripotent stem cells Teratocarcinoma In vivo efficacy

SARS-CoV-2 Antiviral Activity: Moderate Potency vs. Apilimod Benchmark

In VeroE6 cells infected with SARS-CoV-2, the compound exhibits an IC50 of 110.5 nM [1]. This potency is approximately 11-fold weaker than that of apilimod (IC50 = 10.05 nM) in the same assay system [1]. While less potent than apilimod for antiviral applications, the compound retains sufficient activity to serve as a structurally distinct chemical probe for dissecting PIKFYVE-dependent viral entry mechanisms.

SARS-CoV-2 Antiviral screening PIKFYVE

Validated Application Scenarios for 1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone Procurement


Autophagy-Dependent Cancer Cell Killing Assays (Melanoma A375 Model)

Use this compound at 48–200 nM to induce selective cytotoxicity in autophagy-addicted cancer cells, with >200-fold selectivity over non-cancer cells [1]. The 100-fold greater lethality compared to hydroxychloroquine makes it the preferred tool for autophagy-targeted oncology research [1].

Lysosomal Fission Mechanistic Studies (U2OS Live-Cell Imaging)

Apply at 0.1–1 μM to inhibit lysosomal fission without perturbing homotypic lysosome fusion [1]. This unique phenotypic selectivity enables clean dissection of fission-specific pathways in lysosomal trafficking research [2].

Pluripotent Stem Cell Elimination (Teratocarcinoma Xenograft Models)

Administer via intraperitoneal injection to suppress teratocarcinoma formation and selectively eliminate pluripotent cells in xenograft-bearing mice [1]. The compound's validated in vivo activity supports its use in developmental biology and regenerative medicine safety studies.

PIKFYVE Target Engagement Assays Requiring Defined Off-Target Windows

Employ the compound in cellular assays where PIP4K2C-mediated effects must be accounted for, leveraging the quantifiable 378-fold selectivity window (PIKFYVE Kd 0.9 nM vs. PIP4K2C Kd 340 nM) [1]. This defined window supports rigorous target-validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WX8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.